2-(2-ethylpiperidin-1-yl)pyridin-3-amine 2-(2-ethylpiperidin-1-yl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1082042-74-7
VCID: VC2625111
InChI: InChI=1S/C12H19N3/c1-2-10-6-3-4-9-15(10)12-11(13)7-5-8-14-12/h5,7-8,10H,2-4,6,9,13H2,1H3
SMILES: CCC1CCCCN1C2=C(C=CC=N2)N
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol

2-(2-ethylpiperidin-1-yl)pyridin-3-amine

CAS No.: 1082042-74-7

Cat. No.: VC2625111

Molecular Formula: C12H19N3

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-ethylpiperidin-1-yl)pyridin-3-amine - 1082042-74-7

Specification

CAS No. 1082042-74-7
Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
IUPAC Name 2-(2-ethylpiperidin-1-yl)pyridin-3-amine
Standard InChI InChI=1S/C12H19N3/c1-2-10-6-3-4-9-15(10)12-11(13)7-5-8-14-12/h5,7-8,10H,2-4,6,9,13H2,1H3
Standard InChI Key SPUFTYVJANTLIY-UHFFFAOYSA-N
SMILES CCC1CCCCN1C2=C(C=CC=N2)N
Canonical SMILES CCC1CCCCN1C2=C(C=CC=N2)N

Introduction

Structural Characterization

Molecular Properties

Based on the structural analysis and comparison with its positional isomer, the molecular properties of 2-(2-ethylpiperidin-1-yl)pyridin-3-amine can be established as follows:

PropertyValue
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
IUPAC Name2-(2-ethylpiperidin-1-yl)pyridin-3-amine
Chemical ClassSubstituted aminopyridine
Functional GroupsPyridine, piperidine, primary amine

These properties are inferred from the closely related compound 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine, which shares the same molecular formula and weight.

Structural Features

The compound contains several key structural features that contribute to its potential reactivity and biological activity:

  • A pyridine ring with substituents at positions 2 and 3

  • A 2-ethylpiperidine group attached to the pyridine at position 2

  • An amino group at position 3 of the pyridine ring

  • A chiral center at the 2-position of the piperidine ring

The positioning of these groups creates a unique three-dimensional structure that may influence how the molecule interacts with biological targets. The amino group at position 3 may function as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyridine and piperidine rings can serve as hydrogen bond acceptors.

Synthesis and Preparation Methods

Nucleophilic Aromatic Substitution

This approach would likely involve the reaction of a 2-halopyridin-3-amine (such as 2-chloropyridin-3-amine or 2-bromopyridin-3-amine) with 2-ethylpiperidine under basic conditions. The electron-withdrawing effect of the pyridine nitrogen facilitates nucleophilic attack by the piperidine nitrogen at the 2-position.

Palladium-Catalyzed Cross-Coupling

Based on procedures described for similar compounds, palladium-catalyzed cross-coupling reactions could be employed. For example, using methodology similar to that described in the literature, where Pd2(dba)3 and xantphos ligands are used for coupling reactions .

Sequential Functionalization

Biological Activity and Applications

Structure-Activity Considerations

The specific positioning of substituents in 2-(2-ethylpiperidin-1-yl)pyridin-3-amine may confer unique biological properties compared to its isomers:

  • The proximity of the amino group at position 3 to the ethylpiperidine group at position 2 may create a distinctive binding pocket for interaction with biological targets

  • The chiral center at the 2-position of the piperidine ring introduces stereochemical considerations that may affect biological activity

  • The relative positions of the nitrogen atoms throughout the molecule create a specific electronic distribution that may influence receptor binding

Comparison with Structurally Related Compounds

Structural Analogs

To better understand the potential properties of 2-(2-ethylpiperidin-1-yl)pyridin-3-amine, it is instructive to compare it with structurally related compounds:

CompoundKey Structural DifferencesProperties/ActivitiesReference
6-(2-Ethylpiperidin-1-yl)pyridin-3-amineEthylpiperidine at position 6 instead of position 2Investigated for potential therapeutic effects
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridineContains bromo and methyl groups; lacks amino groupMW: 283.21 g/mol; CAS: 1220017-15-1
N-ethyl-4-(2-ethylpiperidin-1-yl)pyridin-2-amineN-ethylated amino group at position 2; ethylpiperidine at position 4Related to receptor modulation

Structure-Function Relationships

The positioning of functional groups in these related compounds can significantly affect their properties:

  • The position of the ethylpiperidine group (2- vs. 6-position) alters the electronic distribution across the pyridine ring

  • The presence and position of the amino group affects hydrogen bonding capabilities

  • Additional substituents like methyl or bromo groups modify the steric and electronic properties of the molecule

These structural variations can lead to significant differences in:

  • Binding affinity to biological targets

  • Pharmacokinetic properties

  • Chemical reactivity

  • Metabolic stability

Current Research and Future Directions

Research Gaps

Several important research areas remain to be explored for 2-(2-ethylpiperidin-1-yl)pyridin-3-amine:

  • Comprehensive physical characterization of the pure compound

  • Optimization of synthetic routes and scale-up procedures

  • Evaluation of biological activities across different target systems

  • Structure-activity relationship studies with systematic modifications of the core structure

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